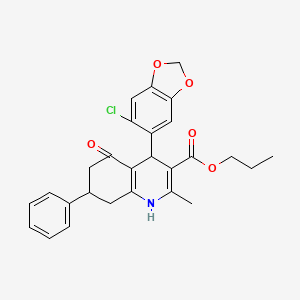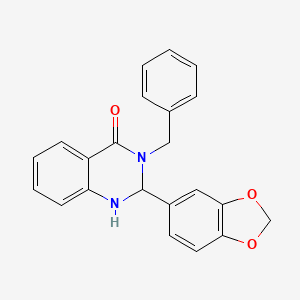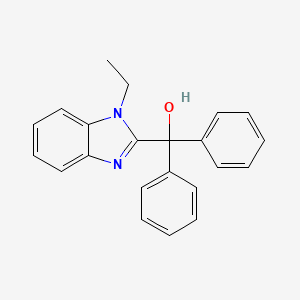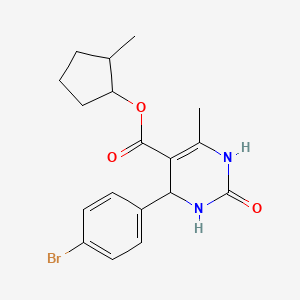
propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxol group, a quinoline group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The quinoline group is a heterocyclic aromatic ring system, similar to naphthalene but with a nitrogen atom replacing one of the carbons .Chemical Reactions Analysis
Given the complexity of the molecule, it could potentially undergo a variety of chemical reactions. The presence of the ester group (carboxylate) could allow for reactions such as hydrolysis or transesterification. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in polar solvents .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO5/c1-3-9-32-27(31)24-15(2)29-20-10-17(16-7-5-4-6-8-16)11-21(30)26(20)25(24)18-12-22-23(13-19(18)28)34-14-33-22/h4-8,12-13,17,25,29H,3,9-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWQZMXUFMLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Cl)OCO4)C(=O)CC(C2)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5002025.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![N-[2-(tert-butylthio)ethyl]-2-phenoxyacetamide](/img/structure/B5002032.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)
![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)

![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5002059.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)

![ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5002092.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5002124.png)
